2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Description
2-Amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is an indolizine-based carboxamide derivative featuring a methoxyphenyl substituent at the N-position and a thiophene-2-carbonyl group at the 3-position. Indolizine scaffolds are pharmacologically significant due to their structural rigidity and ability to interact with biological targets via hydrogen bonding and π-π stacking. The methoxy group on the phenyl ring may enhance solubility and metabolic stability, while the thiophene moiety could influence electronic properties and binding affinity in therapeutic contexts .
Properties
IUPAC Name |
2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-14-7-4-6-13(12-14)23-21(26)17-15-8-2-3-10-24(15)19(18(17)22)20(25)16-9-5-11-28-16/h2-12H,22H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBWJFLWLMHYCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene-2-carbonyl Group: This step might involve acylation reactions using thiophene-2-carbonyl chloride.
Attachment of the 3-methoxyphenyl Group: This can be done through substitution reactions.
Amination: Introduction of the amino group at the 2-position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: Substitution reactions might occur at the aromatic rings or the indolizine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Indolizine Core : The indolizine structure is synthesized through cyclization reactions involving appropriate substrates.
- Introduction of Functional Groups : The incorporation of the methoxyphenyl and thiophene-2-carbonyl groups is achieved via electrophilic aromatic substitution and acylation reactions.
- Purification and Characterization : The final product is purified using chromatography techniques and characterized by NMR, MS, and IR spectroscopy to confirm its structure.
Anticancer Properties
Recent studies indicate that 2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide exhibits significant cytotoxic activity against various cancer cell lines. A notable study evaluated its effects against the National Cancer Institute's 60 human cancer cell line panel, revealing promising antiproliferative activity. The compound demonstrated selectivity towards certain cancer types, indicating a potential for targeted therapy.
Anti-inflammatory Effects
In vitro studies have suggested that this compound can inhibit the production of pro-inflammatory cytokines, positioning it as a candidate for anti-inflammatory therapies. The mechanism of action appears to involve modulation of signaling pathways associated with inflammation.
Structure-Activity Relationship (SAR)
The biological activity of 2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide can be influenced by various structural modifications. SAR studies focus on:
- Substituent Variations : Changes in the methoxy group position or the carbonyl moiety can significantly alter potency and selectivity.
- Functional Group Impact : The presence of amino and carbonyl functionalities plays a crucial role in enhancing biological activity.
In Vitro Studies
Research has shown that this compound inhibits cancer cell proliferation through mechanisms that disrupt microtubule dynamics, similar to established chemotherapeutics like combretastatin A-4. Specific IC50 values have been reported in various cancer cell lines, highlighting its potential as a lead compound for further development.
Animal Model Studies
Preclinical models have demonstrated that treatment with 2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide can significantly reduce tumor growth in xenograft models, supporting its efficacy as an anticancer agent.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: Methoxy Groups (e.g., 4-methoxybenzoyl ): Improve aqueous solubility and metabolic stability, critical for oral bioavailability. Nitro Groups (e.g., 3-nitrobenzoyl ): Increase electrophilicity and reactivity but correlate with genotoxicity risks in mammalian cells . Thiophene vs. Benzoyl: Thiophene-2-carbonyl derivatives (target compound, ) may exhibit stronger π-π interactions with aromatic residues in enzyme active sites compared to benzoyl analogs.
Crystal Packing and Interactions: Thiophene-containing carboxamides (e.g., ) form weak non-classical hydrogen bonds (C–H⋯O/S), influencing solid-state stability and solubility.
Hydrophobic vs. Polar Groups :
- Ethyl substituents () enhance hydrophobicity, favoring membrane permeability, whereas methoxy groups balance hydrophilicity for solubility.
Research Implications and Gaps
- Target Compound : The combination of 3-methoxyphenyl and thiophene-2-carbonyl in the target molecule suggests a balance between solubility and target affinity. However, empirical data on its pharmacokinetics and toxicity are absent in the provided evidence.
- Contradictions: Nitro-substituted analogs () show conflicting profiles—high bioactivity vs. genotoxicity—highlighting the need for substituent optimization.
- Future Directions : Computational modeling (e.g., docking studies) and in vitro assays are recommended to validate inferred properties of the target compound.
Biological Activity
The compound 2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a novel indolizine derivative that has garnered attention due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure consists of an indolizine core, which is known for its diverse biological properties. The presence of the thiophene and methoxyphenyl groups enhances its pharmacological profile.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Anti-inflammatory Effects : It may also possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.
The anticancer effects of 2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide are primarily attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells. Studies have demonstrated that the compound interacts with microtubules, leading to cell cycle arrest at the G2/M phase, which is critical in cancer therapy.
Case Studies
-
In vitro Studies : In a study involving various human cancer cell lines, the compound displayed significant cytotoxicity with IC50 values ranging from 50 to 200 µM across different cell types. Notably, it showed selectivity towards breast (MDA-MB-231) and colon (COLO 205) cancer cells.
Cell Line IC50 (µM) MDA-MB-231 75 COLO 205 71 SK-MEL-5 75 - Mechanistic Insights : Molecular docking studies revealed that the compound binds at the colchicine site on tubulin, disrupting microtubule dynamics which is essential for mitosis.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may also exert anti-inflammatory effects by modulating pro-inflammatory cytokines. The potential mechanism involves inhibition of NF-kB signaling pathways, which play a pivotal role in inflammation.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. Preliminary toxicity assessments have shown that it has a low toxicity profile in animal models, making it a suitable candidate for further development.
Q & A
Q. What are the common synthetic routes for 2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide?
Methodological Answer: The synthesis typically involves three key steps (Table 1):
Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium/copper catalysts under inert atmospheres.
Functionalization : Introduction of amino and carboxamide groups via nucleophilic substitution using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC).
Thiophene-2-carbonyl Group Attachment : Electrophilic substitution or acylation with thiophene-2-carbonyl chloride under basic conditions.
Q. Table 1: Synthetic Steps and Reagents
Q. What analytical techniques are used to characterize this compound?
Methodological Answer: Post-synthesis characterization employs:
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl carbons at δ 165–175 ppm) .
- X-ray Diffraction : Resolves crystal packing and dihedral angles between aromatic rings (e.g., benzene-thiophene dihedral angles: 8.5–13.5°) .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ peak at m/z 422.2) .
Q. Table 2: Key Characterization Data
| Technique | Example Data |
|---|---|
| 1H NMR | δ 7.8 ppm (thiophene-H), δ 3.8 ppm (methoxy-OCH3) |
| X-ray | Dihedral angle: 13.5° between indolizine and thiophene |
| HRMS | m/z 422.1567 (calculated), 422.1565 (observed) |
| References: |
Q. How are the biological activities of this compound assessed?
Methodological Answer: Biological screening includes:
- Antimicrobial Assays : Disk diffusion/MIC tests against S. aureus or E. coli .
- Anticancer Profiling : MTT assays on cancer cell lines (e.g., IC50 values in µM range) .
- Mechanistic Studies : Enzyme inhibition (e.g., kinase assays) or apoptosis markers (caspase-3 activation) .
Advanced Research Questions
Q. How can synthesis be optimized for higher yields and purity?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Testing Pd/Cu ratios or alternative catalysts (e.g., Ru-based) to enhance cyclization efficiency.
- Continuous Flow Reactors : Improving reaction control and scalability .
- Purification : Gradient chromatography or recrystallization using solvent pairs (e.g., ethyl acetate/hexane) .
Q. How to resolve contradictions in bioactivity data across studies?
Methodological Answer: Approaches include:
Q. What computational methods are used to model interactions with biological targets?
Methodological Answer:
Q. How are structure-activity relationships (SAR) studied for this compound?
Methodological Answer: SAR strategies involve:
Q. What methodologies assess its toxicological profile?
Methodological Answer:
- Ames Test : Detecting mutagenicity in Salmonella strains .
- Cytotoxicity Screening : Hemolysis assays or liver cell viability tests (e.g., HepG2) .
- Genotoxicity Assays : Comet assays to evaluate DNA damage in mammalian cells .
Notes
- References : Citations align with evidence IDs provided.
- Methodological Focus : Emphasized experimental design and data analysis over definitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
